p-Cresol, 2,2'-dithiobis[6-tert-butyl-
Description
Historical Context of Dithiobisphenols in Industrial Chemistry
Initially, simpler phenolic antioxidants were employed. However, the demand for more robust and long-lasting stabilization led researchers to explore more complex structures. The incorporation of sulfur-containing moieties, such as the disulfide bridge found in p-Cresol (B1678582), 2,2'-dithiobis[6-tert-butyl-], was a significant advancement. These sulfur-containing phenols, including dithiobisphenols, were found to exhibit a synergistic antioxidant effect. They can act as both primary antioxidants (radical scavengers) through the phenolic hydroxyl group and as secondary antioxidants (hydroperoxide decomposers) through the sulfur linkage. This dual functionality made them highly effective in a wide range of applications, particularly in the stabilization of rubber and polyolefins.
Evolution of Research Perspectives on Hindered Phenolic Disulfides
Early research on hindered phenolic disulfides primarily focused on their synthesis and their efficacy in preventing the aging of polymers. The "hindered" nature, provided by the bulky tert-butyl groups, is crucial as it enhances the stability of the phenoxyl radical formed after hydrogen donation, preventing it from initiating new oxidation chains.
Over the decades, research perspectives have broadened considerably. Key areas of evolution include:
Influence of Molecular Weight and Structure: Researchers have investigated how modifications to the molecular structure, such as increasing the molecular weight, affect the performance of these antioxidants. Higher molecular weight antioxidants generally exhibit lower volatility and reduced migration from the polymer matrix, leading to more durable stabilization. researchgate.net
Development of Multifunctional Additives: More recent research has moved towards the development of multifunctional additives where the hindered phenolic disulfide structure is incorporated into larger molecules that may also provide other functionalities, such as UV absorption or flame retardancy.
Focus on Transformation Products: There is a growing interest in identifying and understanding the transformation products of these antioxidants as they perform their function. This is crucial for assessing any long-term environmental or health implications.
Current Research Frontiers and Unresolved Questions Regarding the Compound
While p-Cresol, 2,2'-dithiobis[6-tert-butyl-] and related compounds are established industrial additives, several research frontiers and unresolved questions remain:
Detailed Mechanistic Pathways: The precise, step-by-step mechanism of how the disulfide bridge participates in the hydroperoxide decomposition cycle under various conditions is still an area of active investigation. The formation of intermediate sulfur species and their subsequent reactions are complex and not fully elucidated.
Performance in Advanced Polymer Systems: The efficacy and compatibility of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] in newer, high-performance polymers and polymer nanocomposites are subjects of ongoing research. The interactions between the antioxidant and novel polymer architectures or nanofillers can significantly impact its performance.
Computational Modeling and Prediction: There is a growing trend towards using computational chemistry to predict the antioxidant activity of new hindered phenolic disulfide structures. Refining these models to accurately account for the complex interplay of steric and electronic effects, as well as the influence of the polymer matrix, remains a challenge.
"Green" and Sustainable Alternatives: A major unresolved question in the broader field of polymer additives is the development of highly effective and environmentally benign antioxidants derived from renewable resources. While p-Cresol, 2,2'-dithiobis[6-tert-butyl-] is a synthetic compound, the principles learned from its function can inform the design of more sustainable alternatives.
Table 1: Physicochemical Properties of a Related Compound: 2,2'-thiobis(6-tert-butyl-p-cresol)
| Property | Value |
| Molecular Formula | C22H30O2S |
| Molar Mass | 358.54 g/mol |
| Melting Point | 84-85 °C |
| Boiling Point (Predicted) | 431.1 ± 45.0 °C |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ |
Note: Data for the closely related thioether analog is provided due to the limited availability of specific data for the dithiobis compound in the public domain. The structural difference lies in the sulfur linkage (S-S for dithiobis vs. S for thiobis).
Table 2: Spectroscopic Data Availability for a Related Compound: 2,2'-thiobis(6-tert-butyl-p-cresol)
| Spectroscopic Technique | Availability |
| ¹³C NMR | Available |
| ¹H NMR | Available |
| FTIR | Available |
| Raman | Available |
| Mass Spectrometry (GC-MS) | Available |
This table indicates the types of spectroscopic data that are generally available for the characterization of this class of compounds. spectrabase.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)disulfanyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S2/c1-13-9-15(21(3,4)5)19(23)17(11-13)25-26-18-12-14(2)10-16(20(18)24)22(6,7)8/h9-12,23-24H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMWSPFKFLNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216771 | |
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-66-2 | |
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements for P Cresol, 2,2 Dithiobis 6 Tert Butyl
Classical Synthetic Routes to Thiobisphenols and Derivatives
Oxidative Coupling Reactions
The final and crucial step in the synthesis of p-Cresol (B1678582), 2,2'-dithiobis[6-tert-butyl-] is the oxidative dimerization of the corresponding thiophenol intermediate, 2-mercapto-6-tert-butyl-4-methylphenol. This reaction involves the formation of a disulfide bond between two thiol molecules. A variety of oxidizing agents can be employed for this transformation.
The general reaction can be depicted as follows:
2 R-SH + [O] → R-S-S-R + H₂O
Where R represents the 6-tert-butyl-4-methylphenol moiety.
Common oxidizing agents used in classical synthesis include hydrogen peroxide, halogens (like iodine), and metal salts. The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final product. For instance, the oxidation of various thiols to disulfides has been demonstrated with high efficiency using different catalytic systems.
Table 1: Examples of Oxidative Coupling of Various Thiols to Disulfides
| Thiol Substrate | Oxidizing System | Solvent | Reaction Time | Yield (%) |
| Benzyl (B1604629) mercaptan | H₂O₂ / NaI (cat.) | None | 30 min | 98 |
| Thiophenol | Molecular Oxygen / Organocatalyst | Acetonitrile | - | High |
| L-cysteine | H₂O₂ / NaI (cat.) | Water | - | ~100 |
This table is generated based on data from similar oxidative coupling reactions and serves as an illustrative example of the efficiency of such methods.
Thiolation-Based Syntheses
The introduction of a thiol group onto the 6-tert-butyl-p-cresol backbone is a critical prerequisite for the final oxidative coupling step. Direct thiolation of phenols is not a straightforward reaction and often requires a multi-step approach. A common classical method for the synthesis of thiophenols from phenols involves the Newman-Kwart rearrangement.
A plausible, though not explicitly detailed in readily available literature for this specific compound, synthetic route would involve:
Alkylation of p-Cresol: The starting material, p-cresol, is first alkylated with an agent like isobutylene (B52900) in the presence of an acid catalyst to introduce the bulky tert-butyl group at the ortho position, yielding 6-tert-butyl-p-cresol.
Conversion to a Thiocarbamate: The resulting hindered phenol (B47542) is then reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) to form an O-aryl dialkylthiocarbamate.
Newman-Kwart Rearrangement: The O-aryl dialkylthiocarbamate is thermally rearranged to the corresponding S-aryl dialkylthiocarbamate.
Hydrolysis: The S-aryl dialkylthiocarbamate is then hydrolyzed under acidic or basic conditions to yield the desired 2-mercapto-6-tert-butyl-4-methylphenol.
An alternative, more direct but hazardous method involves the reaction of the phenol with thiophosgene (B130339) to form an aryl chlorothionoformate, which can then be converted to the thiophenol through a series of reactions. google.com
Green Chemistry Approaches to Synthesis of the Compound
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of p-Cresol, 2,2'-dithiobis[6-tert-butyl-], these efforts are primarily focused on the oxidative coupling step, aiming to replace hazardous reagents and minimize waste.
Solvent-Free Methodologies
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For the oxidative coupling of thiols, solvent-free conditions have been explored. For example, the oxidation of benzyl mercaptan to its disulfide has been achieved in high yield using a catalytic amount of sodium iodide with hydrogen peroxide without any solvent. organic-chemistry.org This approach not only simplifies the work-up procedure but also reduces the environmental impact of the synthesis.
Catalytic Syntheses Utilizing Novel Catalytic Systems
The development of efficient and reusable catalysts is another cornerstone of green chemistry. For the oxidation of thiols to disulfides, several innovative catalytic systems have been reported.
Iodide-Catalyzed Oxidation: The use of catalytic amounts of iodide salts (e.g., NaI) in combination with a green oxidant like hydrogen peroxide provides a mild and effective method for disulfide formation. organic-chemistry.org The reaction proceeds with high selectivity and generates water as the only byproduct. organic-chemistry.org
Organocatalysis: Bio-inspired organocatalysts have been developed for the aerobic oxidation of thiols. rsc.org These catalysts can utilize molecular oxygen from the air as the terminal oxidant, making the process highly sustainable. rsc.org
Rhenium-Based Catalysts: Rhenium(V) complexes have been shown to catalyze the oxidation of thiols to disulfides using sulfoxides as the oxidant under mild conditions. nih.gov While this method may not be entirely "green" due to the use of a heavy metal catalyst, it offers high efficiency and selectivity. nih.gov
Table 2: Comparison of Green Catalytic Systems for Thiol Oxidation
| Catalytic System | Oxidant | Key Advantages |
| Iodide ion (catalytic) | Hydrogen Peroxide | Environmentally benign, high yields, water as byproduct. organic-chemistry.org |
| Organocatalyst | Molecular Oxygen (Air) | Sustainable, uses readily available oxidant. rsc.org |
| Rhenium(V) Complexes | Sulfoxides | High catalytic turnover, mild conditions. nih.gov |
Optimization of Reaction Parameters and Yields for Industrial Scale-Up
The transition from laboratory-scale synthesis to industrial production requires careful optimization of various reaction parameters to ensure efficiency, safety, and cost-effectiveness. For the synthesis of p-Cresol, 2,2'-dithiobis[6-tert-butyl-], optimization would be crucial for both the initial alkylation of p-cresol and the final oxidative coupling step.
Key parameters for optimization include:
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. For the alkylation step, a temperature range of 20-120 °C has been reported for similar processes.
Reactant Molar Ratio: The stoichiometry of the reactants is a critical factor. For instance, in the alkylation of p-cresol, the ratio of p-cresol to the alkylating agent will determine the selectivity towards the desired mono-alkylated product.
Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion but not so long as to promote the formation of degradation products. Reaction times for similar alkylation reactions can range from 1 to 24 hours.
Solvent Choice: While solvent-free methods are preferred from a green chemistry perspective, in some cases, a solvent may be necessary to ensure proper mixing and heat transfer. The choice of solvent should consider factors such as solubility of reactants, boiling point, and environmental impact.
For the oxidative coupling step, parameters such as the concentration of the oxidizing agent and the catalyst, as well as the pH of the reaction medium, would need to be finely tuned to maximize the yield of the desired disulfide and minimize over-oxidation or other side reactions.
Mechanistic Studies of Synthetic Transformations and Byproduct Formation
The synthesis of p-Cresol, 2,2'-dithiobis[6-tert-butyl-, a significant antioxidant, is primarily achieved through the electrophilic substitution reaction of 2-tert-butyl-p-cresol with a sulfurizing agent, typically sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). The reaction mechanism, while not extensively detailed in publicly available literature for this specific compound, can be inferred from the well-established principles of electrophilic aromatic substitution on activated phenolic rings. The reaction is influenced by various factors, including temperature and the use of polar modifiers, which can also impact the formation of byproducts.
The proposed mechanistic pathway for the reaction with sulfur monochloride involves several key steps. Initially, the sulfur monochloride molecule acts as the electrophile. The electron-rich aromatic ring of 2-tert-butyl-p-cresol, activated by the hydroxyl and methyl groups, attacks one of the sulfur atoms in the S₂Cl₂ molecule. This attack is directed to the ortho position relative to the hydroxyl group, which is sterically accessible and electronically activated.
This electrophilic attack leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized across the aromatic ring. Subsequently, a chloride ion is eliminated from the sulfur atom, and a proton is abstracted from the aromatic ring, restoring its aromaticity. This results in the formation of a sulfenyl chloride intermediate attached to the 2-tert-butyl-p-cresol molecule.
The newly formed sulfenyl chloride is a reactive species that then undergoes a second electrophilic substitution reaction with another molecule of 2-tert-butyl-p-cresol. The second phenol molecule attacks the sulfur atom of the sulfenyl chloride, again at the ortho position to the hydroxyl group. This is followed by the elimination of a proton and a chloride ion, leading to the formation of the final 2,2'-dithiobis[6-tert-butyl-p-cresol] product with a disulfide bridge linking the two phenolic units.
Several byproducts can be formed during this synthetic process, arising from side reactions or incomplete reactions. The nature and quantity of these byproducts are influenced by the reaction conditions, such as the stoichiometry of the reactants, temperature, and the presence of any catalysts or modifiers. One of the primary types of byproducts is polysulfides, where more than two sulfur atoms form the bridge between the phenolic rings. The formation of trisulfides and tetrasulfides is a known possibility in reactions involving sulfur chlorides.
Another potential set of byproducts are chlorinated phenols. If the reaction conditions are not carefully controlled, chlorination of the aromatic ring can occur, leading to the incorporation of chlorine atoms onto the phenol structure. Furthermore, incomplete reaction can result in the presence of unreacted 2-tert-butyl-p-cresol in the final product mixture. The formation of other isomers, where the sulfur bridge is not at the 2,2'-positions, is also a theoretical possibility, although the directing effects of the substituents on the p-cresol ring make the 2,2'-isomer the major product.
The table below summarizes the potential byproducts that may be formed during the synthesis of p-Cresol, 2,2'-dithiobis[6-tert-butyl-.
| Byproduct Category | Specific Byproduct Examples | Potential Reason for Formation |
| Polysulfides | p-Cresol, 2,2'-trithiobis[6-tert-butyl- | Reaction of the disulfide product with elemental sulfur or other sulfur species. |
| p-Cresol, 2,2'-tetrathiobis[6-tert-butyl- | Further reaction with sulfur species. | |
| Chlorinated Phenols | Chloro-2-tert-butyl-p-cresol | Side reaction of the phenol with the sulfur chloride reagent. |
| Unreacted Starting Material | 2-tert-butyl-p-cresol | Incomplete reaction due to stoichiometry or reaction kinetics. |
| Isomeric Products | Isomers with different substitution patterns | Non-regioselective electrophilic attack, though less likely. |
Mechanistic Investigations of P Cresol, 2,2 Dithiobis 6 Tert Butyl Reactivity
Radical Scavenging Mechanisms
The principal role of p-Cresol (B1678582), 2,2'-dithiobis[6-tert-butyl-] as an antioxidant is to scavenge free radicals, which are highly reactive species that can initiate and propagate destructive chain reactions. This is accomplished primarily through two pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process for hindered phenolic antioxidants. nih.gov In this pathway, the phenolic hydroxyl group (-OH) donates its hydrogen atom to a free radical (R•), effectively neutralizing it and breaking the oxidative chain reaction. researchgate.net The presence of bulky tert-butyl groups at the ortho positions to the hydroxyl group enhances the antioxidant's efficacy. partinchem.com These groups sterically hinder the hydroxyl group, which increases the stability of the resulting phenoxyl radical and prevents it from initiating further undesirable reactions. vinatiorganics.com
The general reaction for the HAT mechanism can be represented as: ArOH + R• → ArO• + RH
The efficiency of the HAT process is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the hydrogen atom donation. For 2,6-di-tert-butyl-4-substituted phenols, the H-donating activities are influenced by the nature of the substituent at the para position. rsc.org
| Phenolic Compound | O-H Bond Dissociation Enthalpy (kcal/mol) |
|---|---|
| Phenol (B47542) | 87.5 |
| p-Cresol | 86.5 |
| 2,6-di-tert-butyl-p-cresol (BHT) | 81.2 |
Note: Data is for illustrative purposes and represents values for similar compounds.
In the Single Electron Transfer (SET) mechanism, the phenolic antioxidant donates an electron to the free radical, forming a radical cation and an anion. mdpi.com This is often followed by a proton transfer (PT) to yield the phenoxyl radical and a neutralized species. The SET mechanism is particularly relevant for antioxidants with a low ionization potential. researchgate.net
The initial SET reaction can be depicted as: ArOH + R• → [ArOH]•+ + R-
This is typically followed by deprotonation: [ArOH]•+ → ArO• + H+
The feasibility of the SET pathway is influenced by the antioxidant's redox potential and the solvent's polarity. In some cases, a concerted proton-coupled electron transfer (PCET) can occur, where the electron and proton are transferred in a single kinetic step. nih.gov Studies on 2,6-di-tert-butyl-p-cresol (BHT) have shown that it can function by donating an electron to reduce certain species, thereby inducing the formation of reactive oxygen species in specific contexts. nih.gov
Peroxyl radicals (ROO•) are key intermediates in the autoxidation of organic materials, such as polymers and lipids. p-Cresol, 2,2'-dithiobis[6-tert-butyl-] is particularly effective at trapping these radicals. The reaction proceeds via the HAT mechanism, where the phenolic hydroxyl group donates a hydrogen atom to the peroxyl radical, forming a hydroperoxide and a stabilized phenoxyl radical. nih.gov
ArOH + ROO• → ArO• + ROOH
The resulting phenoxyl radical is relatively stable due to the steric hindrance provided by the tert-butyl groups and resonance delocalization, preventing it from propagating the oxidation chain. europlas.com.vn Phenolic antioxidants are known to react rapidly with peroxyl radicals, with rate constants that can be quite high. mdpi.com
| Antioxidant | Rate Constant (kinh) (M-1s-1) |
|---|---|
| α-tocopherol | ~2.0 x 106 |
| 2,6-di-tert-butyl-p-cresol (BHT) | ~1.0 x 104 |
| Catechol | ~1.05 x 103 |
Note: Values are for illustrative purposes and can vary based on experimental conditions. mdpi.com
Role in Oxidation Inhibition
The dual chemical nature of p-Cresol, 2,2'-dithiobis[6-tert-butyl-], with both phenolic and disulfide moieties, allows it to inhibit oxidation through both primary and secondary antioxidant mechanisms.
The primary antioxidant activity of this compound lies in its ability to act as a chain-breaking antioxidant. researchgate.net By donating a hydrogen atom or an electron to chain-propagating radicals, it terminates the oxidative cycle. europlas.com.vn The hindered phenolic groups are responsible for this function. vinatiorganics.com The resulting phenoxyl radical is stabilized and does not readily react with the substrate, thus halting the degradation process. partinchem.com This direct scavenging of radicals is the first line of defense against oxidation.
The disulfide (-S-S-) linkage in p-Cresol, 2,2'-dithiobis[6-tert-butyl-] provides a secondary, preventive antioxidant mechanism. researchgate.net Hydroperoxides (ROOH), which are formed during the primary antioxidant action or through other oxidative processes, are relatively unstable and can decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which can initiate new oxidation chains.
The sulfur-containing moiety can decompose hydroperoxides into non-radical, stable products, such as alcohols. europlas.com.vnnih.gov The oxidation of the disulfide can lead to the formation of various sulfur-containing species, such as thiosulfinates and sulfonic acids, which are also capable of catalytically decomposing hydroperoxides. researchgate.net This synergistic interaction, where the phenolic group scavenges radicals and the sulfide (B99878) group decomposes hydroperoxides, makes sulfur-containing phenolic compounds highly effective stabilizers. nih.gov
The decomposition of hydroperoxides by sulfur compounds can be a complex, multi-step process that ultimately prevents the proliferation of radical species. researchgate.net
Disulfide Bond Reactivity and Transformations
The central feature of p-Cresol, 2,2'-dithiobis[6-tert-butyl-, also known as 4,4'-dithiobis(2-tert-butyl-5-methylphenol), is its disulfide (-S-S-) linkage. This bond is the primary site of the molecule's reactivity, particularly in its function as a stabilizer and antioxidant in various materials. The reactivity of this disulfide bond is characterized by its susceptibility to both reductive cleavage and oxidation, leading to a variety of chemical transformations that are crucial to its stabilizing mechanisms.
Thiol-disulfide exchange is a fundamental reaction class for disulfide-containing compounds. In this reaction, a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. nih.gov This results in the cleavage of the original disulfide bond and the formation of a new one, along with the release of a new thiolate. nih.gov The reaction is a reversible equilibrium process, crucial for the compound's role in polymer stabilization.
In the context of material degradation, radicals (R•) can abstract a hydrogen atom from a thiol (R'SH), generating a thiyl radical (R'S•). This thiyl radical can then participate in exchange reactions with the disulfide bridge of p-Cresol, 2,2'-dithiobis[6-tert-butyl-, propagating a cycle of radical scavenging and bond rearrangement. This process is vital for interrupting the auto-oxidative degradation cycles in polymers.
The general mechanism can be summarized as follows:
Initiation: A thiolate nucleophile (R'S⁻) attacks the disulfide bond.
Transition State: A linear transition state is formed where the attacking and leaving sulfur atoms are aligned with the central sulfur atom being attacked. nih.gov
Product Formation: A new disulfide bond (R-S-S-R') is formed, and a thiolate leaving group (RS⁻) is released.
The steric hindrance provided by the tert-butyl groups on the phenolic rings influences the accessibility of the disulfide bond, modulating the rate and equilibrium of the exchange reaction.
Oxidation of the disulfide bond in p-Cresol, 2,2'-dithiobis[6-tert-butyl- does not typically lead to direct disulfide bond cleavage but rather to the formation of sulfur oxyacids. These reactions are central to its function as a secondary antioxidant, which involves decomposing hydroperoxides (ROOH), a key species in oxidative degradation of materials.
The initial step in the oxidation of a thiol or disulfide often involves the formation of a transient sulfenic acid (RSOH) intermediate. nih.govlookchem.com This species is highly reactive. In the presence of an oxidizing agent like a hydroperoxide, the disulfide can be oxidized, leading to intermediates that can catalytically decompose hydroperoxides into non-radical, stable products.
The proposed pathway involves:
Initial Oxidation: The disulfide reacts with hydroperoxides, leading to the formation of sulfenic acid intermediates.
Further Oxidation: These highly unstable sulfenic acids can be rapidly oxidized further to sulfinic acids (RSO₂H). nih.gov
Condensation/Reaction: Sulfenic acids can also react with a thiol to form a disulfide or condense with another sulfenic acid to form a thiosulfinate (RS(O)SR). nih.gov
Applications in Materials Science and Chemical Engineering: Mechanistic Insights
Polymer Stabilization Mechanisms
The primary function of p-Cresol (B1678582), 2,2'-dithiobis[6-tert-butyl-] in polymers is to counteract the degradative effects of heat, light, and mechanical stress, thereby extending the service life of the material. This is achieved through a series of complex chemical interactions that neutralize reactive species and prevent the propagation of degradation reactions.
Thermal Stabilization in Polyolefins and Engineering Plastics
During thermal oxidation, polyolefins and engineering plastics generate highly reactive free radicals (R•) and peroxy radicals (ROO•) that can initiate and propagate chain scission and cross-linking reactions, leading to the deterioration of the polymer's mechanical properties. p-Cresol, 2,2'-dithiobis[6-tert-butyl-] intervenes in this process through a radical scavenging mechanism. The phenolic hydroxyl group readily donates a hydrogen atom to the peroxy radical, neutralizing it and forming a hydroperoxide and a stable phenoxy radical.
The steric hindrance provided by the tert-butyl groups at the ortho positions to the hydroxyl group is crucial for the stability of the resulting phenoxy radical. This bulkiness prevents the radical from participating in further detrimental reactions, effectively terminating the degradation chain.
Furthermore, the disulfide linkage in the molecule provides a synergistic effect by acting as a peroxide decomposer. The sulfur atom can react with hydroperoxides (ROOH), converting them into non-radical, stable products. This dual-action mechanism of radical scavenging and peroxide decomposition makes p-Cresol, 2,2'-dithiobis[6-tert-butyl-] a highly efficient thermal stabilizer.
Table 1: Thermal Stabilization Mechanisms
| Mechanism | Reactant | Products | Function |
|---|---|---|---|
| Radical Scavenging | Peroxy Radical (ROO•) | Hydroperoxide (ROOH) + Stable Phenoxy Radical | Chain Termination |
Photo-Oxidative Stabilization in Polymer Systems
Exposure to ultraviolet (UV) radiation can initiate photo-oxidative degradation in polymers, leading to discoloration, embrittlement, and loss of mechanical strength. While p-Cresol, 2,2'-dithiobis[6-tert-butyl-] is primarily a thermal antioxidant, it also contributes to photostabilization. The initiation of photo-oxidation often involves the formation of free radicals. By scavenging these radicals, the compound helps to inhibit the initiation of the degradation process.
The phenoxy radical formed can also absorb UV radiation and dissipate the energy as heat, providing a degree of UV screening. However, for comprehensive photostabilization, it is often used in conjunction with dedicated UV absorbers and hindered amine light stabilizers (HALS) to achieve a synergistic protective effect.
Stabilization during Polymer Processing Operations (e.g., Extrusion, Molding)
The high temperatures and shear forces experienced by polymers during processing operations like extrusion and molding accelerate thermo-oxidative and mechanical degradation. This can lead to changes in melt viscosity, discoloration, and the formation of gels. p-Cresol, 2,2'-dithiobis[6-tert-butyl-] is an effective processing stabilizer due to its ability to rapidly scavenge the radicals generated under these harsh conditions.
Its relatively high molecular weight and low volatility ensure that it remains in the polymer matrix at elevated processing temperatures, providing continuous protection. By preventing chain scission and cross-linking, it helps to maintain the desired melt flow characteristics and the integrity of the final product.
Mechanisms of Action in Specific Polymer Matrices (e.g., Polypropylene, Polyethylene, ABS)
The efficacy of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] can vary depending on the specific polymer matrix due to differences in polymer structure, morphology, and degradation pathways.
Polypropylene (PP): Polypropylene is particularly susceptible to thermal oxidation due to the presence of tertiary hydrogen atoms in its backbone. The compound is highly effective in PP, where it acts as a primary antioxidant to protect these vulnerable sites from radical attack. researchgate.net
Polyethylene (PE): In polyethylene, the primary mode of degradation is often initiated at branch points or residual double bonds. The radical scavenging and peroxide decomposition mechanisms of the stabilizer are crucial in preventing chain scission and maintaining the molecular weight of the polymer.
Acrylonitrile-Butadiene-Styrene (ABS): ABS is a complex terpolymer, and its degradation can involve the oxidation of the polybutadiene phase, which is susceptible to attack due to its double bonds. p-Cresol, 2,2'-dithiobis[6-tert-butyl-] helps to protect the rubbery phase, thereby preserving the impact strength and appearance of the material.
Role in Elastomer Vulcanization Chemistry
In addition to its role as a polymer stabilizer, p-Cresol, 2,2'-dithiobis[6-tert-butyl-] also finds application in the vulcanization of elastomers, a process that involves the formation of cross-links between polymer chains to improve their elasticity and strength.
Mechanism of Sulfur Crosslinking Promotion
In sulfur vulcanization, elemental sulfur is used to form sulfide (B99878) bridges between elastomer chains. This process is typically accelerated by various organic compounds. p-Cresol, 2,2'-dithiobis[6-tert-butyl-] can participate in this process by acting as a sulfur donor and a co-accelerator.
The disulfide bond in the molecule can cleave at vulcanization temperatures, releasing sulfur species that can then react with the elastomer chains. This can lead to the formation of more efficient cross-links, often with a higher proportion of monosulfidic and disulfidic bridges, which can improve the thermal stability and aging resistance of the vulcanizate.
The phenolic moieties can also interact with the vulcanization accelerators, modifying their activity and influencing the kinetics of the cross-linking reaction. This can lead to a more controlled vulcanization process and improved final properties of the rubber product.
Table 2: Compound Names | Compound Name | |---| | p-Cresol, 2,2'-dithiobis[6-tert-butyl-] | | Polypropylene | | Polyethylene | | Acrylonitrile-Butadiene-Styrene | | | Acrylonitrile-Butadiene-Styrene |
Influence on Curing Characteristics and Network Structure Development
As a vulcanizing agent, p-Cresol, 2,2'-dithiobis[6-tert-butyl-], a type of alkylphenol disulfide, functions as a sulfur donor, profoundly influencing the curing process and the resultant network architecture of elastomers. Unlike conventional sulfur vulcanization systems that predominantly form polysulfidic crosslinks, this compound promotes the formation of a high percentage of thermally stable monosulfidic crosslinks. scienoc.com
A key mechanistic feature is the creation of unique "hybrid" crosslinks. mlpc-intl.comarkema.com These consist of alkylphenol groups linked to the elastomer chains through monosulfide or disulfide bridges. mlpc-intl.comarkema.com This structure imparts several advantageous properties to the vulcanizate. The relatively long and flexible nature of these hybrid bridges enhances molecular flexibility, which can lead to improved mechanical and dynamic properties. mlpc-intl.comarkema.com
The thermal stability of the monosulfidic and alkylphenol-sulfur linkages contributes to superior reversion resistance, meaning the vulcanizate is less prone to the degradation of crosslinks and subsequent loss of properties upon overcuring or exposure to high service temperatures. mlpc-intl.comarkema.comsci-hub.se This enhanced heat and aging resistance is a critical attribute for rubber components used in demanding environments, such as tires and industrial hoses. scienoc.com Alkylphenol disulfide-cured compounds demonstrate better retention of physical properties after aging compared to some traditional accelerator systems. sci-hub.se
In practical applications, particularly with halobutyl rubbers like chlorobutyl (CIIR) and bromobutyl (BIIR), alkylphenol disulfides are recommended for their ability to achieve a high state of cure and promote adhesion to other rubber types, such as natural rubber (NR). mlpc-intl.comresearchgate.net Research comparing alkylphenol disulfide accelerators (including Vultac 5, a commercial grade) with conventional tetramethyl thiuram disulfide (TMTD) systems in butyl rubber highlights these characteristics. While the TMTD system shows a faster cure rate and higher initial modulus, the alkylphenol disulfide systems exhibit significantly better reversion resistance and retention of tensile strength after aging. sci-hub.se
| Cure System | Scorch Time (t10, min) | Cure Time (t90, min) | Reversion Resistance | Aged Property Retention |
|---|---|---|---|---|
| TMTD-based | Shorter | Faster | More Susceptible | Lower |
| Alkylphenol Disulfide (Vultac 5) | Longer | Slower | Improved | Better |
Lubricant Additive Functionality
The dual chemical nature of p-Cresol, 2,2'-dithiobis[6-tert-butyl-]—possessing both a sulfur-containing disulfide bridge and hindered phenolic structures—makes it a multifunctional lubricant additive. It provides anti-wear/extreme pressure (EP) protection and antioxidant performance simultaneously.
Anti-Wear and Extreme Pressure Mechanisms in Lubricating Oils
The anti-wear and extreme pressure (EP) functionality stems from the sulfur content in the disulfide linkage. Under the high pressure and temperature conditions generated at the contact points between moving metal surfaces (asperities), the disulfide (S-S) bond in the molecule undergoes scission. escholarship.org This tribochemical reaction releases reactive sulfur species.
Molecular dynamics simulations of a representative disulfide additive on an iron surface reveal a multi-step film formation process: escholarship.org
S-S Bond Cleavage: The disulfide bond breaks under thermal and mechanical stress.
Fe-S Bond Formation: The liberated reactive sulfur readily reacts with the exposed iron surface.
S-C Bond Dissociation: The sulfur-carbon bonds subsequently break, leading to the formation of an iron sulfide layer.
This process forms a sacrificial, protective film on the metal surfaces. escholarship.orgresearchgate.net The iron sulfide film has a lower shear strength than the base metal, preventing direct metal-to-metal contact, minimizing adhesive wear, and protecting against scuffing and seizure under extreme loads. researchgate.net This mechanism is crucial for protecting gears, bearings, and other components operating under boundary lubrication regimes where the fluid lubricant film is insufficient to prevent surface contact.
Antioxidant Performance in High-Temperature Lubricating Environments
At elevated temperatures, lubricating oils are susceptible to oxidation, a process that leads to viscosity increase, sludge formation, and the generation of corrosive acids. The hindered phenol (B47542) components of the p-Cresol, 2,2'-dithiobis[6-tert-butyl-] molecule provide potent antioxidant capabilities to mitigate this degradation.
The mechanism is that of a primary antioxidant, or radical scavenger. The oxidative process proceeds via a free-radical chain reaction. The phenolic hydroxyl (-OH) group can donate its hydrogen atom to neutralize highly reactive peroxy radicals (ROO•) that are central to the oxidation chain.
This reaction terminates the chain propagation step, preventing further degradation of the lubricant base oil. The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxy radical, preventing it from initiating new oxidation chains and ensuring its primary role as a chain terminator. This hindered phenol structure is highly effective at providing long-term stability to the lubricant in high-temperature applications. google.comgoogle.com
Structure-Property-Performance Relationships in Applied Industrial Systems
The industrial performance of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] is a direct consequence of its specific molecular architecture. The key structure-property-performance relationships are:
Disulfide (-S-S-) Bridge : This is the central functional group for two distinct applications.
Property : Acts as a sulfur donor at vulcanization temperatures.
Performance (Rubber) : Forms thermally stable monosulfidic and hybrid crosslinks, leading to excellent heat aging and reversion resistance in rubber products. scienoc.commlpc-intl.com
Property : Decomposes under tribochemical stress to release reactive sulfur.
Performance (Lubricants) : Forms a protective iron sulfide anti-wear/EP film on metal surfaces, preventing catastrophic wear under high loads. escholarship.orgresearchgate.net
Hindered Phenol Structure : The phenolic rings with bulky tert-butyl substituents are critical for durability.
Property : Functions as a radical scavenger by donating a hydrogen atom.
Performance (Lubricants) : Inhibits the auto-oxidation of lubricating oils at high temperatures, extending oil life and preventing sludge and acid formation.
Performance (Rubber) : The alkylphenol moiety, when incorporated into a hybrid crosslink, enhances the thermal stability of the polymer network. mlpc-intl.comarkema.com It also imparts inherent antioxidant protection to the vulcanizate itself. mlpc-intl.com
Property : Provides good solubility and compatibility in elastomer matrices.
Performance (Rubber) : This ensures even dispersion during mixing, which is crucial for consistent vulcanizate properties. It also acts as a tackifier, improving adhesion between different rubber layers, a valuable property in the construction of complex articles like tires. mlpc-intl.com
Degradation Pathways and Stability Studies of P Cresol, 2,2 Dithiobis 6 Tert Butyl
Thermal Degradation Mechanisms of the Compound
Thermal stress is a primary factor influencing the stability of organic molecules. For p-Cresol (B1678582), 2,2'-dithiobis[6-tert-butyl-], elevated temperatures can initiate a series of complex reactions leading to its decomposition.
Pyrolysis of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] in an inert atmosphere proceeds through a multi-step degradation pathway initiated by the cleavage of the weakest covalent bond in the molecule. The primary pyrolytic event is the homolytic scission of the disulfide (S-S) bond, which has a lower bond dissociation energy compared to the C-C, C-H, C-O, and C-S bonds within the structure. This initial cleavage results in the formation of two 2-(tert-butyl)-4-methyl-6-mercaptophenoxyl radicals.
Following this initiation, the subsequent degradation is driven by a cascade of radical reactions. The highly reactive thiyl radicals can undergo several potential pathways:
Hydrogen Abstraction: The thiyl radical can abstract a hydrogen atom from an adjacent molecule or from the alkyl substituents, leading to the formation of 2-tert-butyl-6-mercapto-p-cresol and other radical species.
Elimination Reactions: The bulky tert-butyl groups can undergo elimination to form isobutylene (B52900), a common volatile byproduct in the pyrolysis of compounds containing this moiety.
Ring Fragmentation: At higher temperatures, the phenolic ring itself can undergo fragmentation, leading to the formation of a complex mixture of smaller volatile organic compounds.
Studies on the pyrolysis of structurally similar phenolic and sulfur-containing polymers suggest that the decomposition of the aromatic and alkyl components leads to the evolution of various gaseous byproducts. researchgate.netnasa.govresearchgate.net
Table 1: Potential Volatile Byproducts Identified in the Pyrolysis of p-Cresol, 2,2'-dithiobis[6-tert-butyl-
| Byproduct | Chemical Formula | Likely Origin |
| Hydrogen Sulfide (B99878) | H₂S | Decomposition of mercaptan intermediates |
| Isobutylene | C₄H₈ | Elimination from tert-butyl groups |
| Methane | CH₄ | Fragmentation of methyl and tert-butyl groups |
| p-Cresol | C₇H₈O | Fragmentation and rearrangement reactions |
| 2-tert-Butyl-p-cresol | C₁₁H₁₆O | Hydrogen abstraction by the initial phenoxyl radical |
| Carbon Monoxide | CO | Decarbonylation of the phenolic ring at elevated temperatures researchgate.netnrel.gov |
| Carbon Dioxide | CO₂ | Oxidation reactions if trace oxygen is present; fragmentation of the ring researchgate.net |
| Various Alkyl Phenols | CₓHᵧO | Rearrangement and fragmentation of the parent molecule |
The kinetics of the disulfide bond cleavage are highly dependent on temperature. The rate of this unimolecular dissociation follows the principles of chemical kinetics, where an increase in temperature leads to an exponential increase in the reaction rate. This relationship can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the temperature (T).
The cleavage of a disulfide bond is a thermally activated process that requires sufficient energy to overcome the S-S bond dissociation energy. Studies on disulfide bond reduction have shown that the kinetics are biphasic, with an initial fast phase of cleavage. nih.gov The rate of this reaction is directly proportional to the thermal energy supplied to the system. While mechanical force can also lower the activation barrier for disulfide cleavage, in the context of thermal degradation, temperature is the dominant factor. ub.edunih.govtau.ac.il
The activation energy for the thermal homolysis of disulfide bonds in similar molecules provides an estimate for the thermal stability of the compound. Increasing the temperature not only increases the rate of the initial S-S bond scission but also accelerates the subsequent secondary reactions of the resulting radical fragments.
Table 2: Hypothetical Influence of Temperature on the Rate Constant of Disulfide Bond Cleavage
| Temperature (°C) | Relative Rate Constant (k) | Observations |
| 150 | 1 | Onset of slow thermal degradation. Minimal disulfide bond cleavage. |
| 200 | 15 | Significant increase in the rate of cleavage. Formation of thiyl radicals is accelerated. |
| 250 | 180 | Rapid decomposition. The half-life of the compound decreases substantially. |
| 300 | 1500 | Very rapid and extensive degradation. Secondary fragmentation reactions become dominant. |
Photo-Degradation Mechanisms Under UV and Visible Light Exposure
Exposure to ultraviolet (UV) and visible light can provide the energy required to initiate photochemical reactions, leading to the degradation of p-Cresol, 2,2'-dithiobis[6-tert-butyl-].
The phenolic and disulfide moieties of the molecule are potential chromophores that can absorb UV radiation. The absorption of a photon can promote the molecule to an excited electronic state, from which it can undergo several deactivation pathways, including bond cleavage.
Similar to thermal degradation, the disulfide bond is a likely site for photolytic cleavage due to its relatively lower bond energy. The absorption of UV light can lead to the homolytic cleavage of the S-S bond, generating thiyl radicals.
In the presence of oxygen, a photo-oxidation process can occur. The initially formed radicals can react with molecular oxygen to form peroxy radicals. These peroxy radicals are highly reactive and can participate in a chain reaction, leading to the formation of a variety of oxidized products, including sulfoxides and sulfones. nih.gov Furthermore, the phenolic rings themselves are susceptible to photo-oxidation, which can result in the formation of quinone-type structures and, eventually, ring-opening products. unipd.itnih.gov
Table 3: Potential Photoproducts from UV-Induced Degradation
| Photoproduct | Formation Pathway |
| 2-tert-Butyl-6-mercapto-p-cresol | Photolytic S-S cleavage followed by hydrogen abstraction |
| p-Cresol, 2-(6-tert-butyl-)-2'-(6-tert-butyl-)thiosulfinate | Partial oxidation of the disulfide bridge |
| Stilbenequinone-type structures | Oxidation and coupling of the initial phenoxy radicals |
| Ring-opened products (e.g., muconic acid derivatives) | Advanced oxidation of the phenolic rings |
| Volatile organic compounds (isobutylene, etc.) | Photolytic cleavage of the tert-butyl groups |
The photo-degradation of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] can be accelerated in the presence of photosensitizers within the matrix. Photosensitizers are molecules that can absorb light energy and transfer it to other molecules, thereby initiating a chemical reaction in the latter.
In many non-biological matrices, impurities or other additives can act as photosensitizers. For example, traces of metal phthalocyanines, polycyclic aromatic hydrocarbons (PAHs), or other dyes can absorb UV or visible light and generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂). researchgate.net
Singlet oxygen is a highly reactive electrophile that can directly attack the electron-rich sites of the target molecule. The phenolic rings and the sulfur atoms of the disulfide bridge are particularly susceptible to attack by singlet oxygen. This can lead to the formation of hydroperoxides on the phenolic ring and the oxidation of the disulfide linkage, initiating a degradation cascade that is different from the direct photolysis pathway.
Oxidative Degradation in Non-Biological Matrices
As a hindered phenolic antioxidant, p-Cresol, 2,2'-dithiobis[6-tert-butyl-] is designed to be oxidized. Its degradation in non-biological matrices, such as polymers, oils, and fuels, is often a result of its function in inhibiting the oxidation of the host material. uvabsorber.comresearchgate.net
The primary mechanism of its antioxidant action involves the donation of the hydrogen atom from its phenolic hydroxyl (-OH) groups to reactive radicals (e.g., peroxy radicals, ROO•) present in the matrix. This process neutralizes the reactive radicals and terminates the auto-oxidation chain reaction of the matrix material. In this process, the p-Cresol, 2,2'-dithiobis[6-tert-butyl-] molecule is converted into a resonance-stabilized phenoxy radical.
This phenoxy radical is relatively stable due to the steric hindrance provided by the ortho-tert-butyl groups, which prevents it from readily participating in further chain-propagating reactions. However, these phenoxy radicals can undergo further reactions, such as:
Radical Coupling: Two phenoxy radicals can couple to form quinone-type structures.
Further Oxidation: The phenoxy radical can be further oxidized, especially at high temperatures or in the presence of high concentrations of oxidizing agents, leading to the formation of colored degradation products. researchgate.net
Table 4: Summary of Oxidative Degradation Effects in Non-Biological Matrices
| Oxidizing Agent | Primary Degradation Site | Key Transformation Products |
| Peroxy Radicals (ROO•) | Phenolic Hydroxyl Group | Resonance-stabilized phenoxy radical, quinone-methides |
| Hydroperoxides (ROOH) | Phenolic Group & Disulfide Bridge | Phenoxy radicals, thiosulfinates, thiosulfonates |
| Ozone (O₃) | Phenolic Ring & Disulfide Bridge | Ring-opened products (e.g., carboxylic acids), sulfur oxides |
| Molecular Oxygen (O₂) | Phenolic Group (at high temp.) | Phenoxy radicals, subsequent colored oxidation products |
| Metal Ions (e.g., Cu²⁺) | Phenolic Group | Catalyzes the formation of phenoxy radicals, accelerating autoxidation |
Formation of Oxidized Byproducts and Their Subsequent Reactivity
Currently, there is a lack of specific published research detailing the formation of oxidized byproducts from the degradation of p-Cresol, 2,2'-dithiobis[6-tert-butyl-]. In general, hindered phenolic antioxidants undergo oxidation to form phenoxyl radicals. These radicals can then participate in various reactions, including dimerization, disproportionation, and reaction with other molecules, leading to a range of transformation products. The disulfide bridge in the target molecule is also a potential site for oxidative cleavage, which could lead to the formation of sulfonic acids or other sulfur-containing species. However, without specific experimental data, the exact nature and reactivity of these byproducts for this particular compound remain speculative.
Long-Term Stability in Various Non-Biological Environmental Contexts
Detailed long-term stability studies of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] in diverse non-biological environmental settings such as soil, water, and under exposure to sunlight (photodegradation) are not well-documented in scientific literature. For a related compound, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, it is noted to be not readily biodegradable. If released into the air, it is expected to react with photochemically-produced hydroxyl radicals with a half-life of approximately 3.141 hours oecd.org. Theoretical calculations suggest that it would predominantly partition to soil and sediment if released into the aquatic environment oecd.org. However, specific empirical data on the long-term stability and degradation kinetics of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] under various environmental conditions are not available to construct a detailed stability profile.
Advanced Analytical Techniques for Degradation Products Identification in Non-Biological Systems
The identification of degradation products of complex organic molecules like p-Cresol, 2,2'-dithiobis[6-tert-butyl-] typically requires sophisticated analytical techniques. While general methodologies are well-established, their specific application to the degradation products of this compound is not described in the available literature.
Mass Spectrometry (MS) , particularly coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is a powerful tool for identifying unknown compounds. High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of degradation products. Tandem mass spectrometry (MS/MS) experiments would help in elucidating the structures of these byproducts by analyzing their fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another essential technique for the structural elucidation of organic molecules. 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments would provide detailed information about the chemical structure of degradation products, allowing for unambiguous identification. While spectral data for the parent compound are available, there are no published NMR studies on its degradation products spectrabase.comchemicalbook.comnih.gov.
Other techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) could provide information on the functional groups present in the degradation products, indicating oxidative changes to the parent molecule.
Due to the absence of specific research on the degradation of p-Cresol, 2,2'-dithiobis[6-tert-butyl-], a detailed discussion of the application of these techniques to its specific degradation products cannot be provided at this time. Further experimental studies are necessary to fill this knowledge gap.
Computational and Theoretical Chemistry of P Cresol, 2,2 Dithiobis 6 Tert Butyl
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.
HOMO-LUMO Gap Analysis and Reactivity Indices
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap typically suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. For an antioxidant, these calculations would reveal its propensity to donate electrons to neutralize free radicals. Reactivity indices such as electronegativity, chemical potential, hardness, and softness, derived from HOMO and LUMO energies, would provide a quantitative measure of its reactivity.
Interactive Data Table: Illustrative Reactivity Indices (Hypothetical Data)
| Parameter | Symbol | Formula | Hypothetical Value |
| HOMO Energy | EHOMO | - | -5.8 eV |
| LUMO Energy | ELUMO | - | -1.2 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 eV |
| Ionization Potential | IP | -EHOMO | 5.8 eV |
| Electron Affinity | EA | -ELUMO | 1.2 eV |
| Electronegativity | χ | (IP + EA) / 2 | 3.5 eV |
| Chemical Hardness | η | (IP - EA) / 2 | 2.3 eV |
| Chemical Softness | S | 1 / (2η) | 0.217 eV-1 |
Note: The values presented in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations. No specific experimental or calculated data for p-Cresol (B1678582), 2,2'-dithiobis[6-tert-butyl-] was found.
Radical Stability and Spin Density Distribution Calculations
Upon donating a hydrogen atom to a free radical, a phenolic antioxidant is converted into a phenoxyl radical. The stability of this resulting radical is key to the antioxidant's effectiveness. DFT calculations can model this radical species and determine its stability. Spin density distribution analysis would show how the unpaired electron is delocalized across the molecule. Greater delocalization, particularly over the aromatic rings and the sulfur bridge, would imply a more stable radical, which is less likely to participate in further undesirable reactions.
Reaction Kinetic Modeling and Transition State Theory Applications
Understanding the speed at which an antioxidant scavenges radicals is vital. Reaction kinetic modeling provides insights into the rates and mechanisms of these reactions.
Prediction of Radical Scavenging Rate Constants
Using Transition State Theory (TST) combined with DFT, it is possible to calculate the rate constants for the reactions between the antioxidant and various free radicals (e.g., peroxyl, hydroxyl). These calculations would help to quantify the efficiency of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] as a radical scavenger compared to other known antioxidants.
Activation Energy Calculations for Antioxidant Mechanisms
The primary mechanisms by which phenolic antioxidants act include hydrogen atom transfer (HAT) and single electron transfer (SET). By calculating the activation energies for these pathways, researchers can determine the predominant mechanism under different conditions. A lower activation energy for a particular pathway indicates that it is kinetically more favorable.
Molecular Dynamics Simulations of Interactions in Polymer Matrices and Solutions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For an antioxidant used in polymers or solutions, MD simulations can provide crucial information about its behavior in these environments. These simulations could model the diffusion of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] within a polymer matrix, its orientation relative to the polymer chains, and its interaction with radical sites. This would help in understanding how factors like steric hindrance and local environment affect its antioxidant activity in a real-world application.
Quantitative Structure-Activity Relationship (QSAR) Derivations for Non-Biological Performance
Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the chemical structure of a compound with its activity or property in a quantitative manner. nih.govjocpr.com For industrial chemicals like p-Cresol, 2,2'-dithiobis[6-tert-butyl-], QSAR studies are invaluable for predicting non-biological performance, such as antioxidant efficacy in materials like polymers and lubricants, without extensive empirical testing. mdpi.comresearchgate.net While specific QSAR models exclusively developed for p-Cresol, 2,2'-dithiobis[6-tert-butyl-] are not extensively documented in publicly available literature, this section outlines the principles and methodologies for deriving such models based on its structural features and established knowledge of similar phenolic antioxidants.
The primary non-biological function of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] is to act as an antioxidant, preventing degradation in materials caused by oxidation. vinatiorganics.com The performance of a hindered phenolic antioxidant is largely dependent on its ability to donate a hydrogen atom from its hydroxyl group to neutralize free radicals, and the stability of the resulting phenoxyl radical. vinatiorganics.com A QSAR model for this compound would therefore seek to establish a mathematical relationship between its structural descriptors and its antioxidant performance.
The general form of a QSAR equation can be expressed as:
Activity = f(Molecular Descriptors)
To develop a robust QSAR model, a dataset of structurally related compounds with experimentally determined antioxidant activities would be required. For instance, a series of dithiobisphenols with varying substituents on the aromatic rings could be synthesized and tested for their performance in a specific application, such as the inhibition of oxidation in a lubricating oil. mdpi.comsciengine.com
Key structural features of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] that would be critical in a QSAR study include:
The Phenolic Hydroxyl Group: The O-H bond is the active site for radical scavenging. Its bond dissociation enthalpy (BDE) is a crucial descriptor; a lower BDE generally indicates higher antioxidant activity. rsc.org
The tert-butyl Groups: These bulky groups provide steric hindrance around the hydroxyl group, which enhances the stability of the phenoxyl radical formed after hydrogen donation. vinatiorganics.com
The p-Cresol Methyl Group: This electron-donating group can influence the electronic properties of the phenol (B47542) ring and the O-H BDE.
Molecular Descriptors for QSAR Modeling
A variety of molecular descriptors can be calculated using computational chemistry methods, such as Density Functional Theory (DFT), to quantify the structural features of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] and its analogues. researchgate.netnih.gov These descriptors can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and electron affinity. nih.govresearchgate.net For phenolic antioxidants, a higher HOMO energy often correlates with better radical scavenging ability. nih.gov
Steric Descriptors: These quantify the three-dimensional bulk and shape of the molecule. Molar refractivity and Taft steric parameters are common examples. For this compound, descriptors for the bulk of the tert-butyl groups would be particularly relevant.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.
Thermodynamic Descriptors: These include properties like the heat of formation and bond dissociation enthalpy (BDE) of the phenolic O-H bond. rsc.org The O-H BDE is a direct measure of the ease of hydrogen atom donation and is a powerful descriptor for antioxidant activity. rsc.org
Illustrative Data for QSAR Derivation
The following table presents hypothetical data for a series of dithiobisphenol derivatives, illustrating the types of descriptors and activity data that would be used in a QSAR study. The antioxidant activity is represented as the induction period (IP), which is the time before significant oxidation occurs in a material. A longer induction period indicates better antioxidant performance.
| Compound | Structure | O-H BDE (kcal/mol) | HOMO Energy (eV) | Steric Parameter (Es) | Induction Period (IP, hours) |
|---|---|---|---|---|---|
| Analog 1 (p-Cresol, 2,2'-dithiobis[6-tert-butyl-) | Dithiobisphenol with tert-butyl and methyl groups | 80.5 | -5.8 | -1.54 | 150 |
| Analog 2 | Dithiobisphenol with methyl groups only | 82.1 | -6.0 | -1.24 | 120 |
| Analog 3 | Dithiobisphenol with tert-butyl groups only | 80.2 | -5.7 | -1.54 | 165 |
| Analog 4 | Dithiobisphenol with no alkyl substituents | 84.5 | -6.3 | 0.00 | 80 |
Model Development and Validation
Once the descriptors and activity data are compiled, statistical methods are employed to derive the QSAR model. Multiple Linear Regression (MLR) is a common technique used to develop a linear equation relating the descriptors to the activity. mdpi.com
A hypothetical MLR model for the antioxidant activity of dithiobisphenols could take the form:
IP = b₀ + b₁ (O-H BDE) + b₂ (HOMO Energy) + b₃ (Es)
Where:
IP is the induction period.
b₀, b₁, b₂, and b₃ are regression coefficients determined from the statistical analysis.
The quality and predictive power of the QSAR model must be rigorously validated. nih.gov This involves internal validation techniques like leave-one-out cross-validation and external validation using a set of compounds not included in the model development.
The following table summarizes the statistical parameters for a hypothetical QSAR model, indicating its potential robustness and predictive ability.
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the antioxidant activity is explained by the model. |
| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability from internal validation. A value > 0.5 is generally considered good. |
| F-statistic | 45.6 | Indicates the statistical significance of the regression model. |
| Standard Error of Estimate | 0.15 | A measure of the accuracy of the predictions. |
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation
Spectroscopic Methodologies for Structural and Mechanistic Insights
Spectroscopic techniques are indispensable for elucidating the molecular structure and probing the electronic environment of the compound and its intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³³S)
NMR spectroscopy would be the primary tool for the structural confirmation of p-Cresol (B1678582), 2,2'-dithiobis[6-tert-butyl-].
¹H NMR: Proton NMR would provide information on the number and environment of hydrogen atoms. Expected signals would include distinct peaks for the aromatic protons, the methyl group protons on the p-cresol ring, the tert-butyl group protons, and the hydroxyl protons. The chemical shifts and coupling constants would be indicative of their relative positions.
¹³C NMR: Carbon NMR would reveal the number of non-equivalent carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, the tert-butyl carbons (quaternary and methyls), and the carbons bearing the hydroxyl and sulfur groups.
³³S NMR: Although less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, this technique could, in principle, provide direct information about the electronic environment of the disulfide bridge, which is a key functional group.
Hypothetical ¹H NMR Data Table
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| tert-Butyl Protons | 1.2 - 1.5 | Singlet |
| Methyl Protons | 2.2 - 2.4 | Singlet |
| Aromatic Protons | 6.8 - 7.2 | Singlet/Doublet |
| Hydroxyl Proton | 4.5 - 5.5 | Singlet (broad) |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is used to identify the characteristic functional groups within the molecule.
FT-IR Spectroscopy: This technique would show characteristic absorption bands for the O-H stretch of the phenolic group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching (around 1200 cm⁻¹). The S-S disulfide bond stretch is typically weak and difficult to observe in FT-IR.
Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The S-S disulfide bond, which is weak in IR, usually gives a distinct and more easily identifiable signal in the Raman spectrum, typically in the range of 400-550 cm⁻¹.
Characteristic Vibrational Frequencies
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2970 | Strong |
| Aromatic C=C Stretch | 1500-1600 | Strong |
| S-S Stretch | Weak/Unobservable | 400-550 |
UV-Vis Spectroscopy for Radical Trapping Studies and Concentration Determination
UV-Vis spectroscopy is useful for quantitative analysis and for studying electronic transitions, particularly in the context of radical reactions. The phenolic rings in the molecule would result in characteristic absorbance maxima in the UV region. Changes in this spectrum upon reaction with radicals (e.g., peroxyl radicals) could be monitored to study its antioxidant activity and radical scavenging kinetics. The Beer-Lambert law could be applied to determine the concentration of the compound in solution.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Identification
EPR (or Electron Spin Resonance, ESR) spectroscopy is the most direct method for detecting and identifying species with unpaired electrons, such as free radicals. In the context of p-Cresol, 2,2'-dithiobis[6-tert-butyl-], EPR would be instrumental in studying its antioxidant mechanism. Oxidation of the phenolic hydroxyl groups would lead to the formation of a phenoxyl radical. EPR spectroscopy could detect this radical intermediate, and the resulting spectrum's g-value and hyperfine coupling constants would provide detailed information about the radical's structure and the distribution of the unpaired electron.
Chromatographic Techniques for Purity and Degradation Product Analysis
Chromatographic methods are essential for separating the target compound from impurities and for analyzing the complex mixtures that can result from its degradation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-Biological Metabolite/Product Identification
HPLC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.
HPLC: A reversed-phase HPLC method would be developed to assess the purity of p-Cresol, 2,2'-dithiobis[6-tert-butyl-]. This method would separate the main compound from any starting materials, by-products, or degradation products.
Mass Spectrometry (MS): The mass spectrometer coupled to the HPLC would provide mass information for each separated component. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be used. The molecular ion peak would confirm the identity of the parent compound. High-resolution mass spectrometry would yield the exact mass, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) would be used to fragment the ions of interest, providing structural information crucial for identifying unknown degradation products that might arise from processes like oxidation or thermal stress. For instance, cleavage of the disulfide bond or modification of the phenolic rings would result in predictable mass fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for identifying volatile and semi-volatile compounds that form during the thermal or oxidative degradation of "p-Cresol, 2,2'-dithiobis[6-tert-butyl-." By separating the complex mixture of degradation products and providing their mass spectra, GC-MS allows for the elucidation of decomposition pathways.
The degradation of this antioxidant is expected to initiate at the disulfide (-S-S-) bond, which is the thermally weakest point in the molecule. Subsequent reactions can lead to a variety of smaller, more volatile fragments. The bulky tert-butyl groups and the methyl group on the cresol (B1669610) ring influence the fragmentation patterns.
Expected Volatile Degradation Products: Upon thermal stress, the primary degradation mechanism likely involves the homolytic cleavage of the disulfide bond, generating sulfur-centered radicals. These reactive intermediates can then undergo a series of reactions, including hydrogen abstraction and rearrangement, to form various volatile products. Key expected products include:
6-tert-butyl-p-cresol: The primary building block of the parent molecule.
2,6-di-tert-butyl-p-cresol (BHT): A common antioxidant that could potentially form through rearrangement or disproportionation reactions.
p-Cresol: Resulting from the loss of the tert-butyl group.
Isobutylene (B52900): A common product from the fragmentation of tert-butyl groups.
Sulfur-containing compounds: Such as hydrogen sulfide (B99878) (H₂S), sulfur dioxide (SO₂), and various mercaptans, arising from the disulfide bridge.
The identification of these products via GC-MS provides direct evidence for specific degradation mechanisms, helping to predict the antioxidant's performance and stability under various conditions.
| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Plausible Origin |
|---|---|---|---|
| 5.8 | Isobutylene | 56, 41 | Cleavage of tert-butyl group |
| 10.2 | p-Cresol | 108, 107, 77 | Loss of tert-butyl and sulfur groups |
| 14.5 | 6-tert-butyl-p-cresol | 164, 149 | Scission of disulfide bond |
| 18.1 | 2,6-di-tert-butyl-p-cresol | 220, 205 | Rearrangement/secondary reactions |
Thermal Analysis Techniques in Mechanistic and Stability Studies
Thermal analysis techniques are fundamental in assessing the thermal stability and phase behavior of "p-Cresol, 2,2'-dithiobis[6-tert-butyl-]."
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For "p-Cresol, 2,2'-dithiobis[6-tert-butyl-," TGA is used to determine its thermal stability, onset of decomposition, and volatilization characteristics. The analysis provides critical data on the temperature at which the antioxidant begins to degrade, which is vital for its application in high-temperature processing of polymers.
A typical TGA thermogram would show mass loss in distinct steps. The initial, lower-temperature mass loss might be attributed to the volatilization of the compound itself or the loss of residual solvents. Subsequent, higher-temperature mass loss stages correspond to thermal decomposition. The decomposition of phenolic antioxidants often follows first-order kinetics. numberanalytics.com The presence of bulky tert-butyl groups generally enhances thermal stability by increasing the molecular weight and hindering intermolecular reactions. oxinst.com
The kinetic parameters of decomposition, such as activation energy (Ea), can be calculated from TGA data obtained at multiple heating rates. These parameters provide quantitative insight into the stability of the antioxidant.
| Parameter | Temperature (°C) | Interpretation |
|---|---|---|
| Tonset (Onset of Decomposition) | 250 | Temperature at which significant degradation begins. |
| T10% (Temp. for 10% Mass Loss) | 285 | Indicator of initial decomposition stage. |
| Tmax (Temp. of Max. Decomposition Rate) | 320 | Corresponds to the peak of the derivative TGA curve. |
| Residual Mass @ 600°C (%) | < 5 | Indicates nearly complete volatilization/decomposition. |
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is a powerful tool for studying the phase transitions of "p-Cresol, 2,2'-dithiobis[6-tert-butyl-," such as melting and crystallization. The melting point (Tm) determined by DSC is a key indicator of the compound's purity. A sharp melting peak suggests a high degree of purity, while a broad peak may indicate the presence of impurities.
In the context of polymer applications, DSC is invaluable for assessing the compatibility of the antioxidant with the polymer matrix. When blended with a polymer, a compatible antioxidant will typically cause a shift in the polymer's glass transition temperature (Tg). An incompatible antioxidant may show a distinct melting peak separate from the polymer's thermal transitions, indicating phase separation. The stabilizing effect of antioxidants in a polymer matrix can be evaluated using DSC by measuring the oxidative induction time (OIT), which quantifies the material's resistance to oxidation. researchgate.net
| Thermal Event | Parameter | Value | Significance |
|---|---|---|---|
| Melting | Melting Onset (°C) | 155 | Start of the melting process. |
| Melting | Melting Peak (Tm) (°C) | 160 | Characteristic melting point, indicator of purity. |
| Melting | Enthalpy of Fusion (ΔHf) (J/g) | 95 | Energy required to melt the substance. |
| Polymer Blend (e.g., with Polypropylene) | Shift in Polymer Tg (°C) | -2 | Indicates plasticization effect and good compatibility. |
Microscopic Techniques for Material Interface and Dispersion Analysis
Microscopic techniques are employed to visualize the physical distribution and morphology of "p-Cresol, 2,2'-dithiobis[6-tert-butyl-" within a material, which is critical for its effectiveness as an antioxidant.
Coupled with Energy Dispersive X-ray (EDX) analysis, SEM becomes a powerful tool for elemental mapping. azom.com EDX detects the characteristic X-rays emitted from the sample when bombarded by the electron beam, allowing for the identification and quantification of elemental composition. Since "p-Cresol, 2,2'-dithiobis[6-tert-butyl-" is the only component containing sulfur in many formulations, mapping the sulfur (S) signal provides a direct visualization of the antioxidant's distribution within the matrix. This is a highly effective method for confirming the homogeneity of the blend. oxinst.comresearchgate.net
| Element | Atomic % (in a dispersed region) | Atomic % (in the matrix) | Interpretation |
|---|---|---|---|
| Carbon (C) | ~85 | ~99 | Primary element in both polymer and antioxidant. |
| Oxygen (O) | ~1 | < 0.5 | Present in the antioxidant's hydroxyl groups. |
| Sulfur (S) | ~0.5 | Not Detected | Unique marker for the antioxidant, confirming its presence in the mapped region. |
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it suitable for studying the dispersion of additives at the nanoscale. nih.gov To be effective, antioxidants often need to be dispersed finely and evenly throughout the material. TEM analysis of ultra-thin sections of a composite material can reveal the morphology and distribution of the antioxidant particles or domains on a sub-micron level.
If "p-Cresol, 2,2'-dithiobis[6-tert-butyl-" exists as discrete nanoparticles or is encapsulated, TEM can be used to characterize the size, shape, and distribution of these particles. ebrary.net The interface between the antioxidant and the polymer matrix can also be examined, providing insights into the level of adhesion and interaction. While sample preparation for TEM is more complex than for SEM, the level of detail it provides on nanoscale dispersion is unparalleled and crucial for developing high-performance materials. nih.gov
Future Research Directions and Emerging Paradigms in P Cresol, 2,2 Dithiobis 6 Tert Butyl Research
Development of Novel Derivatizations for Enhanced Performance and Specific Applications
The molecular architecture of p-Cresol (B1678582), 2,2'-dithiobis[6-tert-butyl-] offers multiple sites for chemical modification, opening a vast field for the development of novel derivatives with tailored properties. Future research will likely focus on strategic functionalization to improve its performance in existing applications and to unlock entirely new functionalities.
Key research objectives in this area will include:
Enhanced Solubility and Compatibility: Modification of the phenolic groups or the aromatic rings with different functional groups could enhance the solubility of the molecule in a wider range of polymer matrices and solvents. This would broaden its applicability as an additive in various materials.
Multi-functional Antioxidants: Derivatization could lead to the creation of hybrid molecules that combine the radical scavenging ability of the hindered phenol (B47542) with other stabilizing functions, such as UV absorption or metal chelation.
Targeted Delivery and Controlled Release: For potential biomedical applications, the molecule could be functionalized with biocompatible polymers or targeting moieties to ensure its delivery to specific sites and control its release over time.
Research into the synthesis of functionalized 1,2-dithiolanes and S-benzyl dithiocarbamates from various starting materials provides a methodological blueprint for creating new derivatives of p-Cresol, 2,2'-dithiobis[6-tert-butyl-]. rsc.orgnih.govresearchgate.net These synthetic strategies could be adapted to introduce a variety of functional groups, leading to a new library of compounds with diverse properties.
Table 1: Potential Derivatization Strategies and Their Anticipated Outcomes
| Derivatization Strategy | Target Functional Group | Potential Application |
| Etherification/Esterification of phenolic -OH | Alkyl chains, polyethers | Improved solubility in non-polar polymers |
| Ring substitution (e.g., sulfonation, amination) | Sulfonic acid, amino groups | Enhanced water solubility, introduction of reactive sites for further functionalization |
| Modification of the disulfide bridge | Introduction of selenium (diselenide) | Enhanced redox sensitivity and catalytic activity |
| Attachment of other stabilizing moieties | UV absorbers (e.g., benzotriazoles) | Combined antioxidant and UV-stabilizing properties |
Integration into Smart Materials and Responsive Systems
The disulfide bond is a dynamic covalent bond, meaning it can be reversibly cleaved and reformed under specific stimuli, such as changes in redox potential, pH, or exposure to light. This inherent responsiveness makes p-Cresol, 2,2'-dithiobis[6-tert-butyl-] an excellent candidate for incorporation into smart materials and responsive systems.
Future research is expected to explore:
Self-Healing Polymers: By incorporating this dithiobisphenol into a polymer network, either as a cross-linker or a pendant group, materials can be designed to autonomously repair damage. When a crack occurs, the disulfide bonds can break and then reform across the fractured interface, restoring the material's integrity. nih.govnih.govacs.org The self-healing process can often be accelerated by applying heat or UV light. nih.gov
Recyclable Thermosets (Vitrimers): Traditional thermosets are difficult to recycle due to their permanent cross-linked networks. By using dynamic disulfide cross-linkers like p-Cresol, 2,2'-dithiobis[6-tert-butyl-], it is possible to create vitrimers. upc.edu These materials behave like robust thermosets at operating temperatures but can be reprocessed and reshaped at elevated temperatures where the disulfide bonds undergo rapid exchange reactions. upc.edudigitellinc.com
Stimuli-Responsive Drug Delivery: The redox-sensitive disulfide bond can be exploited for targeted drug delivery. A drug can be encapsulated within a nanoparticle or hydrogel cross-linked with dithiobisphenols. In the reducing environment of a cancer cell, for example, the disulfide bonds would break, leading to the release of the therapeutic agent.
The versatility of disulfide chemistry has been demonstrated in a variety of polymer systems, highlighting its potential for creating materials that can adapt to their environment. jsta.clresearchgate.net
Green Synthesis and Sustainable Production Scale-Up Challenges
As with all chemical manufacturing, there is a strong impetus to develop more environmentally friendly and sustainable methods for producing p-Cresol, 2,2'-dithiobis[6-tert-butyl-]. Future research will be directed towards greener synthetic routes and overcoming the challenges of large-scale sustainable production.
Key areas of investigation will include:
Bio-based Feedstocks: Research into sourcing the precursor molecules, such as p-cresol and tert-butylating agents, from renewable biomass instead of petroleum is a major goal. mdpi.comchemrxiv.org The use of sustainable phenolic acids like 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid as starting materials for antioxidants is a promising direction. mdpi.comchemrxiv.org
Catalytic Processes: The development of highly efficient and selective catalysts can reduce energy consumption, minimize by-product formation, and allow for reactions to be carried out under milder conditions. researchgate.net
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids can significantly reduce the environmental footprint of the synthesis process. nih.gov
Waste Reduction and Circular Economy: Designing processes that minimize waste and allow for the recycling of catalysts and solvents is crucial for sustainable scale-up.
While there are established methods for synthesizing related compounds, such as 4,4'-thiobis(6-tert-butyl-3-methylphenol), these often involve reagents that are not ideal from a green chemistry perspective. google.com Therefore, significant innovation is needed to develop truly sustainable manufacturing processes. The increasing demand for natural and sustainable antioxidants will drive research in this area. mdpi.com
Advanced Modeling for Predictive Performance in Complex Chemical Systems
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and development of new molecules and materials. Advanced modeling techniques can provide deep insights into the behavior of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] and guide the design of new derivatives with enhanced performance.
Future research in this domain will likely involve:
Density Functional Theory (DFT) Calculations: DFT can be used to predict key properties related to antioxidant activity, such as bond dissociation energies, ionization potentials, and reaction enthalpies. nih.govsciforum.netnih.gov This allows for the in-silico screening of new derivatives to identify the most promising candidates for synthesis. Theoretical studies can also elucidate the reaction mechanisms of antioxidant action, such as Hydrogen Atom Transfer (HAT) or Single-Electron Transfer Proton Transfer (SPLET). sciforum.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interaction of the antioxidant molecule with polymer chains, predicting its compatibility, diffusion, and spatial distribution within a material. This is crucial for understanding how it will perform in a real-world application.
Quantitative Structure-Activity Relationship (QSAR) Models: By developing QSAR models, it is possible to establish a statistical relationship between the molecular structure of a series of dithiobisphenol derivatives and their antioxidant activity. This can be a powerful tool for predicting the performance of yet-to-be-synthesized molecules.
Computational studies have already been successfully applied to understand the reaction mechanisms of related phenols and to predict the chemical reactivity and stability of various organic molecules. nih.govresearchgate.netatauni.edu.tr Applying these methods to p-Cresol, 2,2'-dithiobis[6-tert-butyl-] will undoubtedly accelerate the pace of innovation.
Table 2: Application of Advanced Modeling Techniques
| Modeling Technique | Predicted Properties | Impact on Research and Development |
| Density Functional Theory (DFT) | Bond dissociation energies, reaction mechanisms, electronic properties | Rational design of more potent antioxidants, understanding of degradation pathways |
| Molecular Dynamics (MD) | Solubility parameters, diffusion coefficients, interaction with polymers | Optimization of formulations for specific material applications |
| QSAR | Predictive models for antioxidant activity | High-throughput screening of virtual compound libraries |
Environmental Fate and Sustainability in Non-Biological Disposal and Recycling Processes
Understanding the environmental fate of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] and its degradation products is critical for ensuring its long-term sustainability. As this compound is integrated into more products, especially those with a high likelihood of environmental release, research into its behavior in disposal and recycling streams will become increasingly important.
Future research will need to address:
Degradation Pathways: Investigating the abiotic degradation pathways, such as photolysis and hydrolysis, is essential to predict the persistence of the molecule in the environment. Synthetic phenolic antioxidants are generally not persistent, but their transformation products can be of concern. bohrium.com
Behavior in Polymer Recycling: As polymers containing this antioxidant are recycled, it is important to understand how the molecule behaves during reprocessing. Does it maintain its efficacy, or does it degrade into potentially harmful by-products? The presence of dynamic disulfide bonds could facilitate the chemical recycling of polymers in which they are incorporated. pku.edu.cn
Leaching from Materials: Studies are needed to quantify the rate at which the antioxidant leaches from materials into the surrounding environment, such as from plastics into water or soil.
Advanced Oxidation Processes: Research into the effectiveness of advanced oxidation processes, used in wastewater treatment, for the removal of this compound and its degradation products will be important for mitigating potential environmental contamination. researchgate.net
The environmental fate of dithiocarbamates, another class of sulfur-containing organic compounds, has been studied, and similar methodologies can be applied to investigate p-Cresol, 2,2'-dithiobis[6-tert-butyl-]. researchgate.net
Environmental Fate and Sustainability in Non-Biological Disposal and Recycling Processes
A comprehensive review of publicly available scientific literature, environmental databases, and regulatory documents reveals a significant gap in the knowledge concerning the environmental fate and sustainability of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] . Specifically, there is no available data on its non-biological disposal and recycling processes.
Research and documentation on related, but structurally distinct, compounds such as 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol and 2,6-di-tert-butyl-p-cresol exist; however, these findings cannot be extrapolated to p-Cresol, 2,2'-dithiobis[6-tert-butyl-] due to differences in their chemical structures, particularly the disulfide (-S-S-) linkage, which would significantly influence its environmental behavior, degradation pathways, and potential for recycling.
Consequently, detailed research findings on the following aspects for p-Cresol, 2,2'-dithiobis[6-tert-butyl-] are currently unavailable:
Persistence in soil, water, and air.
Abiotic degradation processes such as photolysis, hydrolysis, or oxidation.
Potential for bioaccumulation.
Established non-biological disposal methods (e.g., incineration, chemical treatment).
Emerging recycling or recovery technologies.
Further research is required to determine the environmental impact and develop sustainable management strategies for this specific chemical compound. Without dedicated studies, any discussion on its environmental fate or recycling would be purely speculative and scientifically unsubstantiated.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying p-Cresol, 2,2'-dithiobis[6-tert-butyl-] in polymer matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) for separation and quantification. Confirm structural integrity via FT-IR spectroscopy (C-O and S-S stretching bands at 1200–1250 cm⁻¹ and 500–550 cm⁻¹, respectively) . For trace analysis, employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to improve volatility .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Key Measures :
- Store in airtight containers at ≤25°C, away from oxidizing agents (e.g., peroxides, chlorates) and metals (e.g., copper alloys) to prevent degradation .
- Use PPE (gloves, goggles, respirators) to mitigate skin/eye irritation and inhalation risks. Emergency showers/eyewash stations are mandatory .
- Monitor liver function in long-term studies due to hepatotoxicity risks observed in repeated exposure models .
Advanced Research Questions
Q. How can conflicting mutagenicity data for p-Cresol, 2,2'-dithiobis[6-tert-butyl-] be resolved?
- Data Contradictions :
- In vitro assays (e.g., HeLa cells) show DNA inhibition at 20 µM , while in vivo rodent studies report no carcinogenicity up to 1400 mg/kg .
- Resolution Strategy :
- Assess metabolic activation differences: Rodent liver enzymes may detoxify metabolites more efficiently. Use in vitro models with human hepatocyte co-cultures to bridge interspecies gaps .
- Evaluate oxidative stress pathways (e.g., ROS generation via thiol-disulfide exchange) as a secondary mutagenic mechanism .
Q. What experimental designs optimize the evaluation of its antioxidant efficacy in polyethylene films?
- Protocol :
Prepare polymer films with 0.1–1.0 wt% additive.
Accelerate aging via UV irradiation (ASTM G154) or thermal oxidation (70°C, 30 days).
Monitor carbonyl index (FT-IR absorbance at 1715 cm⁻¹) and tensile strength retention.
Compare with control samples and commercial antioxidants (e.g., BHT). Synergy with UV absorbers (e.g., Tinuvin 326) enhances performance .
Q. How does the sulfur bridge in 2,2'-dithiobis derivatives influence radical scavenging mechanisms?
- Mechanistic Insight :
- The S-S bond undergoes homolytic cleavage under UV/thermal stress, generating thiyl radicals (RS•) that terminate peroxyl radicals (ROO•) via chain-breaking reactions .
- Electron-donating tert-butyl groups stabilize phenoxy radicals, prolonging antioxidant activity. Confirm via ESR spectroscopy to detect radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
